![molecular formula C17H16FN3OS B5652656 2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5652656.png)
2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and is modified with an ethylsulfanyl group and a fluorophenylacetamide moiety. These modifications can potentially enhance its pharmacological properties and make it a candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an appropriate ethylsulfanyl halide reacts with the benzimidazole derivative.
Attachment of Fluorophenylacetamide Moiety: The final step involves the acylation of the benzimidazole derivative with 4-fluorophenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophiles like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzimidazole derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with microtubules, inhibiting their polymerization and thus affecting cell division. The ethylsulfanyl and fluorophenylacetamide groups may enhance binding affinity and specificity to the target proteins, potentially leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylsulfanylbenzimidazol-1-yl)-N-(4-chlorophenyl)acetamide
- 2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(4-bromophenyl)acetamide
- 2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(4-methylphenyl)acetamide
Uniqueness
2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The ethylsulfanyl group also adds to its uniqueness by potentially enhancing its lipophilicity and bioavailability.
Properties
IUPAC Name |
2-(2-ethylsulfanylbenzimidazol-1-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c1-2-23-17-20-14-5-3-4-6-15(14)21(17)11-16(22)19-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNMUVQQYOHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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